An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diformyl-L-cystine
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diformyl-L-cystine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
N,N'-Diformyl-L-cystine is a derivative of the naturally occurring amino acid L-cystine. While its structural analogue, N,N'-diacetyl-L-cystine, has been investigated for its immunomodulatory and antiatherosclerotic properties, N,N'-Diformyl-L-cystine remains a largely uncharacterized compound.[1] This guide addresses the current knowledge gap by providing a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. Leveraging established principles from the study of L-cystine and its N-acyl derivatives, this document offers both a summary of known information and a practical, expert-driven roadmap for researchers. Detailed, field-proven experimental protocols are provided to enable a thorough investigation of this promising molecule, ensuring scientific integrity and fostering further research into its potential applications.
Introduction: The Context of N,N'-Diformyl-L-cystine
L-cystine, the oxidized dimer of L-cysteine, plays a crucial role in protein structure and redox biology.[2] Its disulfide bond provides critical mechanical linkages that stabilize the three-dimensional structure of proteins.[2] However, the inherent poor solubility of L-cystine at physiological pH presents significant challenges in its application, particularly in pharmaceutical and cell culture formulations.
Chemical modification of the amino groups of L-cystine, such as through N-acylation, is a common strategy to enhance its solubility and modulate its biological activity. The well-studied analogue, N,N'-diacetyl-L-cystine, for instance, demonstrates improved solubility and exhibits interesting immunomodulatory effects.[1][3] N,N'-Diformyl-L-cystine, which features the smallest possible acyl group (formyl), represents another logical step in this line of inquiry. The smaller formyl group, compared to the acetyl group, may impart unique physicochemical and biological properties.
Despite its straightforward structure, a thorough review of the scientific literature and chemical databases reveals a significant lack of empirical data for N,N'-Diformyl-L-cystine. Commercial suppliers offer the compound but explicitly state that analytical data is not collected, placing the onus of characterization on the researcher. This guide aims to fill that void by providing a comprehensive, step-by-step approach to its synthesis and characterization.
Known Identifiers
While extensive experimental data is lacking, the fundamental identifiers for N,N'-Diformyl-L-cystine have been established.
| Identifier | Value | Source |
| IUPAC Name | (2R,2'R)-3,3'-disulfanediylbis(2-formamidopropanoic acid) | - |
| CAS Number | 29581-98-4 | |
| Molecular Formula | C₈H₁₂N₂O₆S₂ | |
| Molecular Weight | 296.32 g/mol | - |
Proposed Synthesis and Purification of N,N'-Diformyl-L-cystine
A robust synthesis and purification protocol is the cornerstone of any physicochemical study. The following proposed method is adapted from established procedures for the N-acetylation of L-cystine and other amino acids.[4] The core principle involves the formylation of the two primary amino groups of L-cystine.
Synthetic Workflow
The proposed synthesis involves the reaction of L-cystine with a suitable formylating agent under basic conditions. A mixed anhydride approach using formic acid and acetic anhydride is a classic and effective method for formylation.
Caption: Proposed workflow for the synthesis and purification of N,N'-Diformyl-L-cystine.
Detailed Experimental Protocol
Materials:
-
L-Cystine (CAS: 56-89-3)
-
Formic acid (≥95%)
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, ice bath, filtration apparatus, and a vacuum oven.
Procedure:
-
Preparation of the Formylating Agent: In a flask cooled in an ice bath, slowly add acetic anhydride to an excess of formic acid with stirring. Allow the mixture to stir at 0-5°C for 1-2 hours to form the mixed anhydride.
-
Formylation Reaction: To the pre-formed mixed anhydride, add L-cystine portion-wise while maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the suspension to stir at a low temperature for several hours, then let it warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring it into ice-cold water.
-
Precipitation: Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and diethyl ether.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain pure N,N'-Diformyl-L-cystine.
Structural and Purity Analysis
A comprehensive analysis is required to confirm the identity, structure, and purity of the synthesized N,N'-Diformyl-L-cystine.
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[5][6][7]
Proposed Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.
Predicted Spectral Features:
-
¹H NMR:
-
A singlet for the formyl proton (-CHO) is expected around 8.0-8.5 ppm.
-
A multiplet for the α-proton (-CH) adjacent to the formamide and carboxylic acid groups.
-
A set of diastereotopic multiplets for the β-protons (-CH₂) due to the chiral center.
-
A broad singlet for the amide proton (-NH), which may exchange with D₂O.
-
A broad singlet for the carboxylic acid proton (-COOH), also exchangeable.
-
-
¹³C NMR:
Caption: Structure of N,N'-Diformyl-L-cystine with key proton and carbon environments for NMR analysis.
IR spectroscopy is excellent for confirming the presence of key functional groups.[10][11][12][13]
Proposed Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried, purified product or use an ATR-FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1720-1700 | C=O stretch | Carboxylic acid |
| ~1680-1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~540-480 | S-S stretch | Disulfide |
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[14][15][16]
Proposed Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is recommended.
-
Analysis: Infuse a dilute solution of the sample into the mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum in both positive and negative ion modes.
Predicted Results:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 297.0214 and potentially the sodium adduct [M+Na]⁺ at m/z 319.0034.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 295.0058 should be observed.
Purity and Isomeric Analysis
Proposed Protocol:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid), is recommended.[17][18][]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) to detect the amide and carboxyl groups.
-
Outcome: A single major peak should be observed, and the purity can be calculated based on the peak area percentage.
It is crucial to confirm that the L-configuration is retained throughout the synthesis.
Proposed Protocol:
-
Column: A chiral stationary phase (CSP) designed for amino acid analysis, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[20][21][22]
-
Mobile Phase: A polar organic or reversed-phase mobile phase system, often containing an acidic modifier, as recommended by the column manufacturer.
-
Detection: UV or Mass Spectrometric detection.
-
Outcome: A single peak corresponding to the L,L-isomer should be observed. Spiking the sample with a synthesized racemic standard would confirm the peak identity.
Physicochemical Properties: Predictions and Experimental Determination
The following section outlines the key physicochemical properties and provides protocols for their experimental determination.
| Property | Predicted Value/Behavior | Experimental Protocol |
| Appearance | White to off-white crystalline solid | Visual inspection. |
| Melting Point | Likely to decompose upon melting, similar to L-cystine (~260 °C).[8] | Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC). |
| Solubility | Expected to have significantly higher aqueous solubility at neutral pH compared to L-cystine due to the formylation of the amino groups, which prevents zwitterion formation at neutral pH. Solubility will still be pH-dependent. | Measure solubility in various solvents (water, PBS, ethanol, DMSO) by adding excess solid to a known volume of solvent, equilibrating, filtering, and quantifying the dissolved amount by HPLC or UV-Vis spectroscopy. |
| Optical Rotation | Expected to be levorotatory. | Measured using a polarimeter. A solution of known concentration in a suitable solvent (e.g., 1 M HCl) is prepared, and the angle of rotation is measured at the sodium D-line (589 nm). |
| pKa | Two pKa values corresponding to the two carboxylic acid groups, likely in the range of 2-4. | Determined by potentiometric titration of a solution of the compound with a standardized base. |
Conclusion
N,N'-Diformyl-L-cystine is a molecule of interest due to its relationship with the biologically active L-cystine and its N-acetylated counterpart. This guide acknowledges the current scarcity of empirical data and provides a comprehensive, scientifically-grounded framework for its synthesis, purification, and full physicochemical characterization. The detailed protocols and predictive insights are designed to empower researchers to confidently produce and analyze this compound, paving the way for future investigations into its properties and potential applications in drug development and other scientific fields. By following the methodologies outlined herein, the scientific community can build a robust and reliable dataset for this under-explored molecule.
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